High-Resolution Enzyme Kinetics: AtuD vs. PA1535 with Citronellyl-CoA and Octanoyl-CoA
A direct head-to-head comparison of two enzymes from the same organism, AtuD and the PA1535 gene product, demonstrates Citronellyl-CoA's high affinity for its dedicated dehydrogenase. Purified AtuD exhibits a K m of 1.6 μM for Citronellyl-CoA, while the related but less specific PA1535 enzyme shows an 11.25-fold lower affinity with a K m of 18 μM [1]. This highlights the critical importance of using the specific substrate to accurately assess AtuD function. Furthermore, AtuD shows no activity with the alternative substrate octanoyl-CoA, underscoring its narrow specificity [1].
| Evidence Dimension | Substrate Affinity (K m) for Citronellyl-CoA |
|---|---|
| Target Compound Data | K m = 1.6 μM (AtuD enzyme) |
| Comparator Or Baseline | K m = 18 μM (PA1535 enzyme) |
| Quantified Difference | AtuD affinity is 11.25 times higher than PA1535 |
| Conditions | Purified recombinant enzymes, pH 7.0, 30°C, in vitro assay |
Why This Matters
This 11.25-fold difference in affinity confirms that Citronellyl-CoA is the preferred substrate for its primary metabolic enzyme, ensuring accurate kinetic studies cannot be conducted with alternative substrates or enzymes.
- [1] Foerster-Fromme, K., Chattopadhyay, A., & Jendrossek, D. (2008). Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for citronellyl-CoA. Microbiology, 154(3), 789-796. View Source
